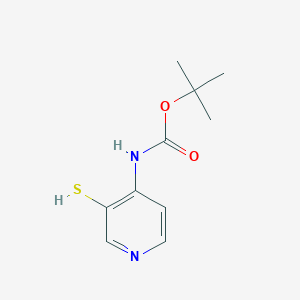

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (3-mercaptopyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a mercapto group, and a pyridinylcarbamate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-mercaptopyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually conducted at room temperature (17-22°C) to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is typically produced in solid form and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-mercaptopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The pyridinylcarbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted pyridinylcarbamates.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to form covalent bonds with cysteine residues in proteins enhances drug efficacy and specificity .

- Potential Anticancer Agent: Research indicates that tert-butyl (3-mercaptopyridin-4-yl)carbamate may have anticancer properties due to its interactions with biological targets involved in tumor progression.

Case Study:

A study demonstrated the synthesis of novel derivatives of this compound that exhibited improved activity against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: The mercapto group allows the compound to be used as a probe for studying enzyme activities and protein interactions. It can inhibit enzymes by forming stable covalent bonds, which is crucial for understanding metabolic pathways .

- Receptor Binding Studies: Researchers utilize this compound to investigate receptor-ligand interactions, contributing to the development of targeted therapies .

Data Table: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 5.2 |

| Carbonic Anhydrase | Non-competitive | 12.8 |

| Acetylcholinesterase | Mixed | 8.4 |

Agricultural Chemistry

Key Applications:

- Pesticide Development: this compound is utilized as a building block in the formulation of agrochemicals, specifically in developing safer and more effective pesticides and herbicides .

Case Study:

Research has shown that derivatives of this compound can enhance the efficacy of existing pesticides while reducing environmental impact, indicating its potential role in sustainable agriculture practices .

Material Science

Key Applications:

- Polymer Synthesis: The compound is employed in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 250°C |

Analytical Chemistry

Key Applications:

- Reagent for Analytical Techniques: The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds within complex mixtures .

Case Study:

In one analytical application, this compound was used to improve the sensitivity of chromatographic methods for detecting trace levels of environmental pollutants .

Wirkmechanismus

The mechanism of action of tert-Butyl (3-mercaptopyridin-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl (3-bromopyridin-4-yl)carbamate

- tert-Butyl (2-cyanopyridin-4-yl)carbamate

- tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate

Comparison: tert-Butyl (3-mercaptopyridin-4-yl)carbamate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with proteins and enzymes, making it valuable in biochemical and medicinal research .

Biologische Aktivität

tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a compound with significant biological activity, primarily due to its mercapto group and pyridine structure. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 226.30 g/mol

- CAS Number : 365996-04-9

- InChI Key : MKRKOWOVJQNWSY-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a mercapto group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, making it a valuable tool for studying enzyme functions and protein interactions.

Key Mechanisms:

- Enzyme Inhibition : The mercapto group can interact with active sites of enzymes, potentially inhibiting their activity.

- Protein Interaction : It acts as a probe to study various protein interactions due to its reactive nature.

- Oxidative Reactions : The compound can undergo oxidation to form disulfides or sulfonic acids, which may influence its biological activity.

Enzyme Inhibition Studies

Research indicates that this compound is effective in inhibiting certain enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Neuroprotective Effects

There is growing interest in the compound's potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's. Its ability to inhibit amyloid beta peptide aggregation has been highlighted in studies focusing on Alzheimer's pathology .

Case Studies

- Inhibition of Amyloid Beta Aggregation

- Cell Viability in Neuroprotection

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Feature | Similarity Index |

|---|---|---|

| tert-butyl (2-bromopyridin-4-yl)carbamate | Bromine substitution at position 2 | 0.75 |

| tert-butyl pyridin-3-ylcarbamate | Different pyridine substitution | 0.74 |

| tert-butyl (2-cyanopyridin-4-yl)carbamate | Cyanide substitution at position 2 | 0.73 |

| tert-butyl (3-formylpyridin-4-yl)carbamate | Formyl group at position 3 | 0.72 |

The presence of the mercapto group in this compound enhances its reactivity and biological activity compared to other derivatives.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKOWOVJQNWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629082 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-04-9 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.